2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide
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Description
2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O2S and its molecular weight is 417.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Research efforts have been focused on synthesizing novel compounds with potential therapeutic benefits. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and assessed for their anti-inflammatory activity, indicating the pharmaceutical relevance of such chemical structures (Sunder & Maleraju, 2013).
Development of Scalable Syntheses
The development of scalable synthesis methods for related pyrazinone acetamide derivatives highlights the industrial and pharmaceutical manufacturing interest in such compounds. This includes addressing scale-up issues to ensure safe, efficient, and robust routes for preparation (Ashwood et al., 2004).
Anticancer Activity
Fluoro-substituted compounds, such as benzo[b]pyran derivatives, have been explored for their anti-lung cancer activity, demonstrating the potential therapeutic applications of fluorine-containing molecules in oncology (Hammam et al., 2005).
Chemoselective Acetylation
Research on the chemoselective acetylation of 2-aminophenol using immobilized lipase to synthesize N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcases the relevance of such compounds in synthesizing key pharmaceutical intermediates (Magadum & Yadav, 2018).
Thrombin Inhibition
Compounds structurally related to the query, such as 2-(2-Chloro-6-fluorophenyl)acetamides, have been identified as potent thrombin inhibitors, underscoring the potential of such molecules in developing new anticoagulant drugs (Lee et al., 2007).
Properties
IUPAC Name |
2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2S/c1-2-13-3-5-14(6-4-13)24-18(26)12-28-19-20(27)25(10-9-23-19)15-7-8-17(22)16(21)11-15/h3-11H,2,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZUEHVWVZTQJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.